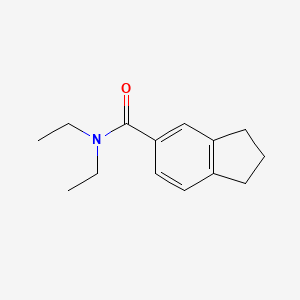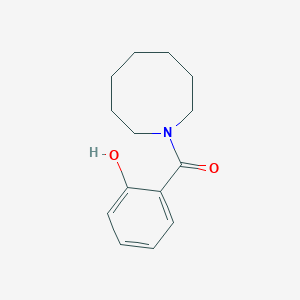
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of sulfones and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone involves the inhibition of the enzyme thioredoxin reductase. This enzyme is involved in various cellular processes, including the regulation of redox signaling and DNA synthesis. Inhibition of this enzyme by 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone leads to the accumulation of reactive oxygen species, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone exhibits potent anti-cancer activity in vitro and in vivo. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone is its potent anti-cancer activity against various cancer cell lines. This makes it a promising candidate for further development as a potential cancer drug. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain laboratory experiments.
Orientations Futures
There are many potential future directions for the study of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of various inflammatory diseases. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its anti-cancer activity and potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone involves the reaction of 4-bromoacetophenone with sodium sulfide, followed by the reaction of the resulting compound with azetidine. This method has been optimized to produce high yields of the compound and has been widely used in laboratory experiments.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further development.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQAGRIZLASLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)



![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)